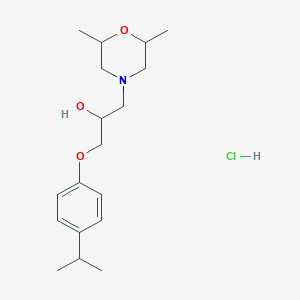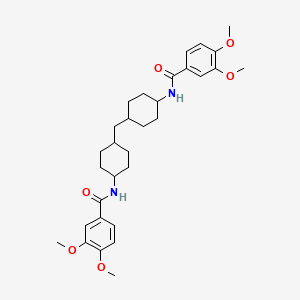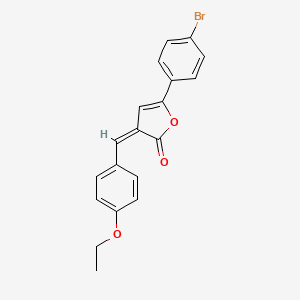![molecular formula C20H15ClF3NO3 B5112918 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide, commonly known as CTAP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CTAP belongs to the class of furamide compounds and has been widely studied for its mechanism of action and biochemical effects.
作用机制
CTAP acts as a competitive antagonist for the mu-opioid receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in the inhibition of the effects of opioids, such as pain relief and euphoria. CTAP has also been shown to have inverse agonist activity, which means that it can inhibit the constitutive activity of the mu-opioid receptor even in the absence of an agonist.
Biochemical and Physiological Effects
CTAP has been shown to have various biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioid drugs, such as morphine, in animal models. CTAP has also been shown to reduce the rewarding effects of opioids, which could have implications for the treatment of addiction. In addition, CTAP has been shown to have anxiogenic effects, which means that it can induce anxiety in animal models.
实验室实验的优点和局限性
One of the main advantages of using CTAP in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of opioids on this receptor without interference from other receptors. CTAP is also relatively easy to synthesize and has a long shelf life. However, one limitation of using CTAP is that it may not accurately reflect the effects of opioids in humans, as animal models may not fully replicate human physiology.
未来方向
There are several future directions for the study of CTAP. One area of research is the development of more selective and potent antagonists for the mu-opioid receptor. This could lead to the development of new treatments for pain and addiction. Another area of research is the study of the role of the mu-opioid receptor in various diseases, such as cancer and depression. CTAP could be used to further understand the mechanisms involved in these diseases and to develop new treatments. Finally, the use of CTAP in combination with other compounds could lead to the discovery of new drug targets and treatments for various conditions.
Conclusion
In conclusion, CTAP is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CTAP has been widely studied for its mechanism of action and biochemical effects and has been used as a selective antagonist for the mu-opioid receptor. CTAP has several advantages and limitations for lab experiments and has several future directions for research. Overall, CTAP has the potential to contribute to the development of new treatments for pain, addiction, and various diseases.
合成方法
CTAP can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-ethoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with furfurylamine to produce CTAP. Other methods include the use of different starting materials and reagents.
科学研究应用
CTAP has been used extensively in scientific research as a selective antagonist for the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction. CTAP has been shown to block the effects of opioid drugs, such as morphine, and has been used to study the physiological and biochemical effects of opioids in the body. CTAP has also been used to study the role of the mu-opioid receptor in various diseases, including cancer, depression, and anxiety.
属性
IUPAC Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3NO3/c1-2-27-17-6-4-3-5-15(17)25-19(26)18-10-9-16(28-18)12-7-8-14(21)13(11-12)20(22,23)24/h3-11H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFBIOBHGGXXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5112854.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)

![8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5112909.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)
![N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)

